Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate
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Overview
Description
METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes a morpholinocarbonyl group and a methyl group attached to a pentanoate backbone.
Preparation Methods
The synthesis of METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE typically involves the reaction of an appropriate acid with an alcohol. For example, esters like this one can be produced by the reaction of acids with alcohols under acidic conditions . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE can be compared with other esters, such as ethyl acetate and methyl butyrate . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE lies in its specific combination of a morpholinocarbonyl group and a methyl group, which imparts distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: A common ester used in perfumes and flavoring agents.
Methyl butyrate: Another ester known for its pleasant odor and use in the fragrance industry.
Biological Activity
Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring, which is often associated with various biological activities. The compound's structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer effects. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies involving Schiff base complexes derived from similar structures have demonstrated significant antibacterial and antifungal activities . These findings suggest that this compound could be effective against various pathogens.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds related to this compound have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases . This inhibition can enhance neurotransmitter levels, potentially leading to improved cognitive functions.
- Receptor Modulation : The morpholine moiety may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Table: Summary of Biological Activities
Activity Type | Reference | Findings |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Exhibits significant antibacterial and antifungal effects | |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Notable Research Studies
- Anticancer Study : A study demonstrated that derivatives of PABA showed IC50 values indicating potent anticancer activity against various cancer cell lines .
- Antimicrobial Evaluation : Schiff base complexes derived from similar structures were tested against common bacterial strains, showing promising results in inhibiting growth .
- Inflammatory Response : Research highlighted the ability of related compounds to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate |
InChI |
InChI=1S/C12H22N2O4/c1-9(2)8-10(11(15)17-3)13-12(16)14-4-6-18-7-5-14/h9-10H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
LDOUBPICHHBOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N1CCOCC1 |
Origin of Product |
United States |
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